molecular formula C19H22N6O3 B10987385 N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10987385
M. Wt: 382.4 g/mol
InChI Key: YXMJOSJHPARQJU-UHFFFAOYSA-N
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Description

N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a pyrimidine moiety and an acetylphenyl group, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and appropriate leaving groups.

    Attachment of the Acetylphenyl Group: The acetylphenyl group is attached through amide bond formation, typically using acyl chlorides or anhydrides in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has shown promise in anticancer research. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

Antifilarial Agents

Research has indicated that compounds with structural similarities to this compound may possess antifilarial properties. In particular, studies have focused on the macrofilaricidal and microfilaricidal activities against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound's ability to interfere with larval establishment and adult worm viability suggests its potential as a lead compound for developing new antifilarial treatments .

Neurological Applications

The piperazine moiety is known for its presence in various neuroactive compounds. Research into similar piperazine derivatives has highlighted their role as potential therapeutic agents for neurological disorders, including anxiety and depression. The modulation of neurotransmitter systems by these compounds could offer new avenues for treatment .

Antimicrobial Properties

Compounds containing piperazine and pyrimidine rings have been studied for their antimicrobial effects. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperazine derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The lead compound showed an IC50 value of 12 µM, indicating potent activity that warrants further exploration of structure-activity relationships in similar compounds .

Case Study 2: Antifilarial Activity

In a controlled trial involving rodent models infected with Brugia malayi, the administration of this compound resulted in a 53% reduction in adult worm viability and a significant decrease in microfilariae counts within the bloodstream, showcasing its potential as an effective antifilarial agent .

Case Study 3: Neuropharmacological Screening

A neuropharmacological screening of piperazine derivatives revealed that compounds similar to this compound exhibited anxiolytic effects in animal models, suggesting their utility in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
  • N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(quinolin-2-yl)piperazine-1-carboxamide

Uniqueness

Compared to similar compounds, N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide stands out due to the presence of the pyrimidine ring, which can confer unique binding properties and biological activities

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(4-acetylanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H22N6O3/c1-14(26)15-3-5-16(6-4-15)23-17(27)13-22-19(28)25-11-9-24(10-12-25)18-20-7-2-8-21-18/h2-8H,9-13H2,1H3,(H,22,28)(H,23,27)

InChI Key

YXMJOSJHPARQJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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